molecular formula C26H22P2 B1582467 trans-1,2-Bis(diphenylphosphino)ethylene CAS No. 983-81-3

trans-1,2-Bis(diphenylphosphino)ethylene

Cat. No.: B1582467
CAS No.: 983-81-3
M. Wt: 396.4 g/mol
InChI Key: NCKJIJSEWKIXAT-UHFFFAOYSA-N
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Description

trans-1,2-Bis(diphenylphosphino)ethylene: is an organophosphorus compound with the formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is classified as a diphosphine ligand and is known for its ability to form stable complexes with transition metals. It is used extensively in coordination chemistry and catalysis due to its bidentate nature, which allows it to bind to metal centers through two phosphorus atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(diphenylphosphino)ethylene can be synthesized by reacting lithium diphenylphosphide with trans-dichloroethylene. The reaction proceeds as follows : [ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the same fundamental reaction as in laboratory settings, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(diphenylphosphino)ethylene undergoes various types of reactions, including:

    Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

trans-1,2-Bis(diphenylphosphino)ethylene is utilized in a wide range of scientific research applications :

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalytic processes such as hydrogenation, cross-coupling reactions, and polymerization.

    Biology: Its metal complexes are studied for their potential biological activities, including antimalarial and anticancer properties.

    Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of trans-1,2-Bis(diphenylphosphino)ethylene primarily involves its role as a ligand . It forms stable complexes with metal centers through its two phosphorus atoms, which can donate electron density to the metal. This chelation effect stabilizes the metal complex and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.

Comparison with Similar Compounds

  • cis-1,2-Bis(diphenylphosphino)ethylene
  • 1,2-Bis(diphenylphosphino)ethane
  • 1,2-Bis(diphenylphosphino)benzene
  • 1,3-Bis(diphenylphosphino)propane

Comparison:

  • cis-1,2-Bis(diphenylphosphino)ethylene: Similar to the trans isomer but with different spatial arrangement, affecting its binding properties and reactivity.
  • 1,2-Bis(diphenylphosphino)ethane: Has a saturated ethylene backbone, leading to different steric and electronic properties.
  • 1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring, providing additional aromatic stabilization and different coordination behavior.
  • 1,3-Bis(diphenylphosphino)propane: Has a longer carbon chain, affecting the flexibility and coordination geometry of the ligand.

trans-1,2-Bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration, which influences its binding affinity and reactivity in catalytic processes .

Properties

IUPAC Name

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJIJSEWKIXAT-QURGRASLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283087
Record name trans-1,2-Bis(diphenylphosphino)ethene
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

983-81-3, 983-80-2
Record name trans-1,2-Bis(diphenylphosphino)ethene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Vinylenebis(diphenylphosphine)
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Record name trans-1,2-Bis(diphenylphosphino)ethene
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Record name trans-vinylenebis[diphenylphosphine]
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Record name cis-vinylenebis[diphenylphosphine]
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Synthesis routes and methods

Procedure details

(C6H5)2PCH2CH2P(C6H5)2 ; (CH3CH2)2PCH2CH2P(CH2CH3)2 ; (CH3)2PCH2CH2P(CH3)2; (C6H5)2PCH2P(C6H5)2 ; and [(C6H5)2PCH2CH2 ]2P(C6H5).
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[(C6H5)2PCH2CH2 ]2P(C6H5)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: How does trans-1,2-Bis(diphenylphosphino)ethylene interact with metal centers, and what are the structural implications?

A1: this compound acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. [, , , , , ] This coordination forms a stable five-membered chelate ring with the metal. The rigidity of the ethylene backbone influences the geometry of the resulting metal complexes, often enforcing a specific conformation. [, ] For instance, in dirhenium(I) complexes, it facilitates the formation of “A-frame” structures. []

Q2: What is the role of this compound in the synthesis of macrocycles and polymers?

A2: this compound plays a crucial role in constructing [M2L3] coordination cages and linear [M2L3]∞ coordination polymers when reacted with silver(I) salts. [] While it can initially form discrete cage structures, these cages can undergo ring-opening polymerization, yielding polymeric chains. This behavior is attributed to the ligand's rigidity and the steric bulk of its diphenylphosphino groups, which can influence the stability of different structural arrangements. []

Q3: How does the bridging nature of this compound influence the electrochemical properties of metal complexes?

A3: When this compound bridges two triruthenium clusters, it facilitates electronic communication between the metal centers. [] This communication manifests as stepwise reductions and oxidations in the dimeric complex, indicating electronic coupling through the conjugated diphosphine bridge. Interestingly, the extent of redox wave splitting is influenced by the spacer group within the diphosphine ligand, with the ethynyl group in dppa (bis(diphenylphosphino)acetylene) leading to more pronounced splitting compared to the ethenyl group in dppen. []

Q4: Are there differences in the products obtained when using the cis or trans isomer of 1,2-Bis(diphenylphosphino)ethylene?

A4: Yes, the cis and trans isomers of 1,2-Bis(diphenylphosphino)ethylene can lead to different products due to their distinct geometries. For instance, reacting the trans isomer with gold(I) chloride yields a complex where the ligand bridges two gold atoms. [] In contrast, the cis isomer would likely result in a chelating coordination mode due to the proximity of the phosphorus atoms.

Q5: Can this compound be used to synthesize heterometallic complexes?

A5: Yes, this compound can stabilize heterometallic complexes. For example, it has been successfully employed in the synthesis of dicobalt-iron clusters. [] Its ability to bridge metal centers with different electronic and steric properties makes it a valuable tool in designing and synthesizing heterometallic compounds for various catalytic applications.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A6: Characterization of this compound and its complexes typically involves a combination of techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C{1H}, and 31P{1H}), and single-crystal X-ray diffraction. [, ] IR spectroscopy provides information about the functional groups present, while NMR spectroscopy elucidates the structure and connectivity of the ligand and its complexes. X-ray diffraction provides detailed three-dimensional structural information for crystalline samples.

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